butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, commonly known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the family of thioester compounds and has been found to have a wide range of biological activities.
Mechanism of Action
BFA exerts its biological effects by binding to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of protein trafficking. BFA binds to ARF and prevents it from functioning properly, leading to the disruption of protein transport between the Golgi apparatus and the endoplasmic reticulum.
Biochemical and Physiological Effects:
BFA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. BFA has also been found to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BFA in lab experiments is its ability to selectively inhibit protein trafficking. This makes it a valuable tool for studying the mechanisms involved in protein secretion and trafficking. However, BFA has some limitations as well. It is a toxic compound and can cause cell death at high concentrations. Additionally, it has been found to have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on BFA. One area of interest is the development of new analogs of BFA that have improved specificity and reduced toxicity. Another area of interest is the use of BFA in combination with other compounds to enhance its anti-cancer and anti-viral properties. Additionally, BFA could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Scientific Research Applications
BFA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including its ability to inhibit protein transport between the Golgi apparatus and the endoplasmic reticulum. This makes it a valuable tool for studying protein trafficking and secretion in cells.
properties
IUPAC Name |
butyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-3-12-25-18(23)14-6-8-15(9-7-14)20-19(26)21-17(22)11-10-16-5-4-13-24-16/h4-11,13H,2-3,12H2,1H3,(H2,20,21,22,26)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONUHCWCXCSHI-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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